molecular formula C12H9NO5 B2730378 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid CAS No. 887686-10-4

4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid

Cat. No.: B2730378
CAS No.: 887686-10-4
M. Wt: 247.206
InChI Key: LJIIJMMNGKIFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid is an organic compound that features both furan and benzoic acid moieties This compound is of interest due to its unique structural properties, which combine the reactivity of the furan ring with the functional versatility of the benzoic acid group

Scientific Research Applications

4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid typically involves the reaction of furan-2-carboxylic acid with 2-hydroxybenzoic acid under specific conditions. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan-2-carbonyl group and the amino group of the benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(furan-2-carbonylamino)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-9-6-7(3-4-8(9)12(16)17)13-11(15)10-2-1-5-18-10/h1-6,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIIJMMNGKIFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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